2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is a compound that features a unique molecular structure combining a hexanone backbone with a pyrrolidine moiety. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be synthesized through several methods, primarily involving the alkylation of pyrrolidine derivatives or through multi-step organic synthesis techniques. It is often studied in the context of developing new pharmaceuticals or functional materials.
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. Additionally, it contains a hydroxypyrrolidine ring, which classifies it as a nitrogen-containing heterocyclic compound.
The synthesis of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one can be achieved through various synthetic routes:
In one synthetic route, starting materials such as 3-hydroxypyrrolidine and an appropriate hexanone are reacted under controlled conditions, often utilizing catalysts or specific solvents to enhance yield and selectivity. The reaction may involve multiple steps including protection-deprotection strategies to ensure functional group compatibility.
Key structural data include:
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one can participate in various chemical reactions:
For instance, reduction using sodium borohydride can selectively convert the ketone into an alcohol, while maintaining the integrity of the pyrrolidine ring structure.
The mechanism of action for compounds like 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one often involves interactions at the molecular level with biological targets, such as enzymes or receptors.
Studies suggest that the hydroxypyrrolidine moiety may enhance binding affinity to certain biological targets due to its ability to mimic natural substrates or ligands. This could lead to potential applications in drug design where modulation of biological pathways is desired.
Relevant data includes:
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one has potential applications in:
This compound's unique structure and properties make it an attractive candidate for further research and development within both academic and industrial settings.
The emergence of 2-ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one reflects a strategic evolution in bioactive molecule design, particularly within neuropharmacology and analgesics development. This compound belongs to a class of N-acylpyrrolidine derivatives that gained prominence in the early 21st century as researchers sought to optimize the physicochemical and pharmacological profiles of lead compounds targeting the central nervous system (CNS). Its structural framework arises from hybridization strategies combining lipophilic hydrocarbon chains with conformationally constrained N-substituted pyrrolidine motifs, a design principle notably advanced in dual-target opioid-dopamine ligand programs [3].
Early synthetic efforts focused on modifying loperamide analogs—peripherally restricted μ-opioid receptor (MOR) agonists—by incorporating heterocyclic amine headgroups. The 3-hydroxypyrrolidine moiety was specifically selected to replace common tertiary amines or piperidines to modulate hydrogen-bonding capacity and polarity. Concurrently, the 2-ethylhexanoyl side chain was engineered to balance lipophilicity and metabolic stability, contrasting with shorter-chain analogs that exhibited suboptimal blood-brain barrier (BBB) penetration or rapid clearance [3] [7]. The compound’s first documented syntheses employed classic N-acylation protocols, reacting 2-ethylhexanoyl chloride with 3-hydroxypyrrolidine under Schotten-Baumann conditions. This straightforward approach enabled rapid exploration of structure-activity relationships (SAR) within this chemical class.
Precursor Compound | Key Structural Features | Limitations Addressed |
---|---|---|
Loperamide (6) | 4-(p-Chlorophenyl)-4-hydroxypiperidine; N,N-dimethyl substitution | High P-gp efflux; peripheral restriction |
TRV130 (3) | Morphinan core; biased MOR agonism | Abuse liability; respiratory depression |
Intermediate 8 [3] | Loperamide-D3R antagonist hybrid | Low CNS-MPO score (<2.5) |
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | Aliphatic chain; 3-hydroxypyrrolidine | Enhanced BBB permeability prediction |
The incorporation of 3-hydroxypyrrolidine into aliphatic ketones exemplifies a broader trend in heterocyclic chemistry: leveraging stereoelectronically tuned N-heterocycles to direct molecular conformation and biological interactions. Unlike unsubstituted pyrrolidines or piperidines, the 3-hydroxyl group introduces a chiral center and enhances hydrophilicity, facilitating specific hydrogen-bonding interactions with biological targets. This moiety significantly influences the compound’s spatial orientation and electronic distribution, which are critical for binding to receptors like dopamine D3R (D3R) or MOR [3] [9]. Physicochemical analyses reveal that the hydroxypyrrolidine-ketone linkage confers moderate amphiphilicity, with calculated log P values typically ranging between 1.5–2.5—a sweet spot for CNS penetration. This balance stems from the polar hydroxyl group offsetting the lipophilic 2-ethylhexanoyl chain, a design feature validated in dual-target ligand optimization programs aiming to improve Central Nervous System Multiparameter Optimization (CNS-MPO) scores [3].
Beyond receptor pharmacology, 2-ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one embodies principles of transdermal penetration enhancement established for pyrrolidone derivatives. Studies on structurally related 3-(2-oxopyrrolidinyl)azepan-2-ones demonstrated that alkyl side chain length critically dictates efficacy in promoting hydrocortisone diffusion across epithelial barriers. Derivatives with C12–C14 chains exhibited parabolic enhancement profiles, while ester-containing analogs showed linear correlations between lipophilicity and permeation [7]. This compound’s hexanoyl chain positions it within the optimal log P window (2–3) for skin permeation, suggesting utility in topical formulations. Its hydroxyl group further enables derivatization into "soft" prodrug enhancers (e.g., fatty acid esters), which undergo enzymatic hydrolysis in the epidermis to reduce irritancy—a strategy proven effective for N-(2-hydroxyethyl)-2-pyrrolidone derivatives [4] [7].
Compound | log P (Calculated) | Enhancement Ratio (ER) for Hydrocortisone | Key Structural Determinant |
---|---|---|---|
Azone® (1-dodecylazacycloheptan-2-one) | ~6.5 | 18.6 (Q24) | Long alkyl chain; lactam carbonyl |
1-tetradecyl-3-(2-oxopyrrolidinyl)-ε-caprolactam | 7.8 | 40.5 (P) | Dual lactam; C14 chain |
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | ~2.1 | Not reported (predicted high) | Hydroxyl group; branched alkyl chain |
N-methyl-2-pyrrolidone (NMP) | -0.5 | 2.0 (PR flux) | Small polar aprotic solvent |
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one represents a strategic departure from classical opioid scaffolds by integrating dopamine D3 receptor (D3R) antagonism with μ-opioid receptor (MOR) partial agonism—a paradigm aimed at mitigating opioid misuse liability. Within bivalent or hybrid pharmacophores, its hydroxypyrrolidine moiety serves as a versatile dopaminergic pharmacophore, capable of binding D3R’s secondary binding pocket (SBP) while the aliphatic ketone anchors within MOR’s orthosteric site. This dual engagement was validated in SAR studies showing that chain lengths of 5–7 carbons (e.g., hexanoyl) optimize D3R/MOR affinity ratios. The 3-hydroxyl group further enables hydrogen bonding with Asp110³·³² in D3R, a residue critical for antagonist efficacy [3] [6].
Contemporary medicinal chemistry leverages this scaffold to address limitations of first-generation biased MOR agonists like TRV130 (3), which retained abuse potential despite reduced β-arrestin recruitment. By tethering the hydroxypyrrolidine D3R antagonist motif to variable opioid pharmacophores, researchers achieved compounds with:
Systematic variations in the ketone side chain and pyrrolidine substitution reveal strict steric and electronic requirements for activity:
Structural Modification | MOR Affinity (Ki, nM) | D3R Affinity (Ki, nM) | Primary Pharmacological Outcome |
---|---|---|---|
Unsubstituted pyrrolidine | 450 ± 32 | >1000 | Weak MOR partial agonist |
3-hydroxypyrrolidine (linear hexanoyl) | 78 ± 11 | 24 ± 3 | Balanced MOR/D3R activity |
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | 65 ± 9 | 19 ± 2 | Potent dual MOR agonist/D3R antagonist |
4-hydroxypiperidine | 120 ± 15 | 210 ± 18 | MOR-selective partial agonist |
N-pyridin-3-yl variant [9] | >1000 | >1000 | FGFR1 inhibition (IC50 = 86 nM) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0